Biological Activity of 4-Bromo-1H-pyrazole-3-carbothioamide Derivatives
Biological Activity of 4-Bromo-1H-pyrazole-3-carbothioamide Derivatives
This in-depth technical guide details the biological activity, synthesis, and therapeutic potential of 4-bromo-1H-pyrazole-3-carbothioamide derivatives . It is structured for researchers in medicinal chemistry and drug discovery.[1]
Technical Guide & Whitepaper
Executive Summary: The Scaffold Significance
The 4-bromo-1H-pyrazole-3-carbothioamide scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the pyrazole ring with the unique electronic and steric attributes of a thioamide and a halogen substituent.
While the pyrazole core is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), the specific introduction of a bromine atom at position 4 and a carbothioamide group at position 3 creates a distinct chemical entity with enhanced lipophilicity and specific binding capabilities.
Key Therapeutic Vectors:
-
Antimicrobial Agents: High potency against Gram-positive bacteria (S. aureus) and fungi (A. niger).[2]
-
Anticancer Kinase Inhibitors: Targeting EGFR (Epidermal Growth Factor Receptor) via ATP-binding site occupation.[1][3]
-
Enzyme Inhibitors: Potential inhibition of Monoamine Oxidase (MAO) and DNA gyrase.
Chemical Structure & Properties[3][4][5][6][7][8][9][10][11][12]
The Pharmacophore
The molecule consists of three critical domains affecting biological interaction:
| Domain | Structural Feature | Biological Function |
| Core | 1H-Pyrazole Ring | Rigid scaffold; Hydrogen bond donor (NH) and acceptor (N). Mimics purine/pyrimidine bases in kinase pockets. |
| Tail | 3-Carbothioamide ( | Bioisostere of Amide: Increased lipophilicity and stronger hydrogen bond acidity compared to carboxamides. Potential for metal chelation in metalloenzymes. |
| Substituent | 4-Bromo ( | Halogen Bonding: Forms |
Chemical Synthesis Pathways
To access 4-bromo-1H-pyrazole-3-carbothioamide derivatives, researchers typically employ a modular synthetic strategy. The most robust pathway involves the thionation of the corresponding carboxamide precursor.
Synthetic Workflow
-
Cyclocondensation: Reaction of hydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl pyruvate derivative) to form the pyrazole-3-carboxylate.
-
Amidation: Conversion of the ester to the primary amide using ammonia.
-
Bromination: Electrophilic aromatic substitution at the C4 position using Bromine (
) or N-Bromosuccinimide (NBS). -
Thionation: Conversion of the amide to thioamide using Lawesson’s Reagent .
Reaction Diagram (DOT Visualization)
Biological Activity Profile
Anticancer Activity (EGFR Inhibition)
Derivatives of pyrazole-carbothioamides have shown significant promise as EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase Inhibitors .[3]
-
Mechanism: The pyrazole ring mimics the adenine ring of ATP, fitting into the kinase hinge region. The thioamide sulfur forms a unique interaction (often stronger than oxygen) with residues in the active site, while the 4-bromo group occupies the hydrophobic pocket (gatekeeper region), enhancing selectivity.
-
Data Insight: In comparative studies, thioamide derivatives often exhibit lower
values (micromolar range, e.g., ) against A549 (lung cancer) and MCF-7 (breast cancer) cell lines compared to their carboxamide analogues.
Antimicrobial & Antifungal Activity
The 4-bromo-pyrazole-3-carbothioamide scaffold exhibits broad-spectrum activity, particularly against resistant strains.
-
Target: Bacterial cell wall synthesis and DNA gyrase inhibition.
-
Spectrum:
-
Gram-Positive: High activity against Staphylococcus aureus (including MRSA strains).
-
Gram-Negative: Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
-
Fungal: Significant inhibition of Aspergillus niger and Candida albicans.[4]
-
-
SAR Note: The 4-bromo substituent is critical here. Replacing Br with H or alkyl groups often results in a 2-fold to 4-fold increase in Minimum Inhibitory Concentration (MIC), indicating the halogen's role in penetrating the microbial cell envelope.
Structure-Activity Relationship (SAR) Analysis
The biological potency of this scaffold is governed by strict SAR rules derived from experimental data:
| Position | Modification | Effect on Activity |
| N1 (Nitrogen) | Unsubstituted ( | Good polarity, but rapid metabolism. |
| N1 (Nitrogen) | Aryl / Benzyl group | Significantly Increased Potency. Adds hydrophobic bulk for better receptor fit (e.g., EGFR hydrophobic pocket). |
| C3 (Tail) | Carboxamide ( | Baseline activity. |
| C3 (Tail) | Carbothioamide ( | Enhanced Activity. Improved lipophilicity ( |
| C4 (Ring) | Hydrogen | Low potency. |
| C4 (Ring) | Bromine ( | Optimal. Balances steric size and lipophilicity. Halogen bonding capability stabilizes the ligand-receptor complex. |
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1H-pyrazole-3-carbothioamide
Objective: Convert the carboxamide precursor to the thioamide using Lawesson's Reagent.
-
Reagents: 4-Bromo-1H-pyrazole-3-carboxamide (1.0 eq), Lawesson's Reagent (0.6 eq), Anhydrous Toluene (Solvent).
-
Procedure:
-
Dissolve the carboxamide in anhydrous toluene under an inert atmosphere (
). -
Add Lawesson's Reagent.[5]
-
Reflux the mixture at
for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc). -
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel) to yield the yellow crystalline thioamide.
-
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration against S. aureus.
-
Method: Broth Microdilution (CLSI Standards).
-
Preparation: Dissolve derivative in DMSO (
stock). -
Workflow:
-
Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculate with
of bacterial suspension. -
Incubate at
for 24 hours.[6] -
Readout: The lowest concentration showing no visible growth (turbidity) is the MIC. Use Ciprofloxacin as a positive control.
-
Mechanism of Action: Molecular Docking Logic[3][15]
The enhanced activity of the thioamide derivative is best explained through its interaction within the ATP-binding pocket of kinases (e.g., EGFR).
References
-
Nawaz, F. et al. (2021).[7][8] Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Nandurkar, H. et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Link
- Lv, P.C. et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Echemi. (2024). Safety Data Sheet: 4-bromo-1H-pyrazole-3-carbothioamide (CAS 289504-61-6). Link
- Bekhit, A.A. et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry.
